2-amino-6-(bromomethyl)-4(3H)-pteridinone
Overview
Description
2-Amino-6-(bromomethyl)-4(3H)-pteridinone is a chemical compound of interest in the synthesis and study of pteridinone derivatives. Its relevance spans from serving as a precursor in synthesizing folic acid analogues to its role in creating pharmacologically significant compounds.
Synthesis Analysis
The synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone involves converting 6-(bromomethyl)-2,4-pteridinediamine hydrobromide to the desired compound by treatment with hydrobromic acid. This compound is pivotal for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogues, showcasing its utility in medicinal chemistry (Piper, McCaleb, & Montgomery, 1987).
Scientific Research Applications
Synthesis and Derivative Formation
- 2-amino-6-(bromomethyl)-4(3H)-pteridinone is used for the synthesis of analogs of folic acid, such as 10-propargylfolic acid. This compound is significant for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogs, particularly those with functional groups incompatible with conditions required for hydrolytic deamination of corresponding 2,4-diaminopteridine analogs (Piper, McCaleb, & Montgomery, 1987).
Photophysical and Photosensitizing Properties
- 2-amino-4 (3H) pteridinone exhibits pH-dependent fluorescence and phosphorescence emission in aqueous solutions. Its photosensitizing properties are studied using laser flash spectroscopy and steady-state irradiations, revealing its potential in photoreactions and singlet oxygen formation (Chahidi, Aubailly, Momzikoff, Bazin, & Santus, 1981).
Structural Analysis through Mass Spectrometry
- Mass spectrometry is utilized for the structural confirmation of reduced forms of substituted pteridines, including 2-amino-4(3H)pteridinone. This method aids in determining purity, extent of reduction, and fragmentation modes of both reduced and non-reduced compounds (Williams & Ayling, 1973).
Antiviral Evaluation
- 2-amino-6-(bromomethyl)-4(3H)-pteridinone derivatives are synthesized and evaluated for their antiviral activity. The effect of structural variation at the C-6 position on antiviral activity is particularly notable in cell culture studies (Singh, Singh, & Balzarini, 2013).
Enzyme Inhibition Studies
- The compound is involved in studies exploring enzyme inhibition, such as the inhibition of xanthine oxidase. Derivatives of 2-amino-6-(bromomethyl)-4(3H)-pteridinone are synthesized and their reactivity towards the enzyme is analyzed, revealing insights into substrate binding and reaction mechanisms (Meester, Kraus, Plas, Brons, & Middelhoven, 1987).
Biosynthesis of Riboflavin
- In the context of riboflavin biosynthesis, derivatives of 2-amino-6-(bromomethyl)-4(3H)-pteridinone are studied for their role as substrates and products of pyrimidine deaminase. This research offers insights into the biosynthetic pathways and enzymatic reactions involved in riboflavin production (Nielsen & Bacher, 1988).
properties
IUPAC Name |
2-amino-6-(bromomethyl)-3H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHGUACGXTYZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(bromomethyl)-4(3H)-pteridinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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